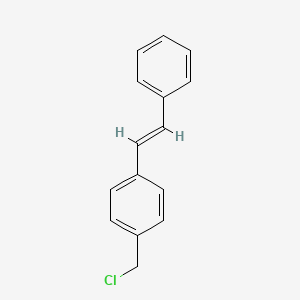

4-Chloromethylstilbene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(chloromethyl)-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJQBYQAGGHNAB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150253-59-1 | |

| Record name | 4-Chloromethylstilbene, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloromethylstilbene and Its Analogues

Established Reaction Pathways for Stilbene (B7821643) Core Formation

A number of robust and versatile reaction pathways are available to synthetic chemists for the construction of the stilbene backbone. These methods range from classic olefination reactions to modern transition-metal-catalyzed cross-couplings.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes and is particularly effective for producing stilbenes with high stereoselectivity. This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the classical Wittig reaction is that it predominantly yields the thermodynamically more stable (E)-alkene, which is often the desired isomer for stilbene derivatives.

The reaction begins with the deprotonation of a benzylphosphonate ester using a base (e.g., NaH, NaOMe, or BuLi) to form a nucleophilic phosphonate carbanion. This carbanion then adds to an aromatic aldehyde, such as benzaldehyde (B42025), to form an intermediate oxaphosphetane. Subsequent elimination of a dialkylphosphate salt yields the stilbene product. The dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction, simplifying product purification. This methodology is broadly applicable and tolerates a wide range of functional groups on both the phosphonate and aldehyde reactants.

| Reaction Component | Description | Common Reagents | Key Features |

| Phosphorus Reagent | Benzylphosphonate ester | Diethyl benzylphosphonate | Generates stabilized carbanion |

| Carbonyl Compound | Aromatic aldehyde | Benzaldehyde and its derivatives | Reacts with the carbanion |

| Base | Used to deprotonate the phosphonate | Sodium hydride (NaH), Sodium methoxide (B1231860) (NaOMe) | Strength of base can influence reactivity |

| Product Stereochemistry | Predominantly (E)-stilbene isomer |

This table summarizes the key components of the Horner-Wadsworth-Emmons reaction for stilbene synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are frequently employed in stilbene synthesis.

The Heck Reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an aryl halide (or triflate) with an alkene, such as styrene (B11656), in the presence of a palladium catalyst and a base. This reaction is a versatile method for creating substituted alkenes and has been extensively used to synthesize a variety of stilbene derivatives. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination to yield the stilbene product and regenerate the catalyst. A variety of palladium sources, ligands, and bases can be used, allowing for optimization for specific substrates.

The Suzuki-Miyaura Coupling provides another efficient route to stilbenes. This reaction couples an organoboron compound, such as a styrylboronic acid or its ester, with an aryl halide, catalyzed by a palladium complex. A key advantage of the Suzuki reaction is the mild reaction conditions and the low toxicity of the boron-containing byproducts. The stereochemistry of the vinylboronic acid is typically retained in the final stilbene product, making this a stereocontrolled synthesis method for (E)-stilbene derivatives. The reaction's success often depends on the choice of palladium catalyst, ligand, and base.

| Reaction Type | Aryl Component | Alkene/Boron Component | Catalyst System | Typical Yields |

| Heck Reaction | Aryl halides (I, Br, Cl), Aryl triflates | Styrene and its derivatives | Pd(OAc)₂, PdCl₂, various phosphine (B1218219) ligands | Good to excellent (48-98%) |

| Suzuki Coupling | Aryl halides (Br, I) | (E)-2-Phenylethenylboronic acid or its esters | Pd(OAc)₂, Pd(PPh₃)₄, bulky phosphine ligands | Moderate to good |

This table compares the Heck and Suzuki reactions for the synthesis of stilbene derivatives.

A more recent approach to stilbene synthesis involves the direct alkenylation of arenes via rhodium-catalyzed C-H activation. This method avoids the need for pre-functionalized starting materials like aryl halides or organometallics, offering a more atom-economical pathway. In this reaction, an arene is coupled directly with a styrene derivative in the presence of a rhodium catalyst and an oxidant.

The reaction proceeds through a rhodium-mediated C-H activation of the arene, followed by insertion of the styrene, β-hydride elimination, and catalyst regeneration by an oxidant, often dioxygen from the air. This methodology has shown good functional group tolerance, including for halides (fluoride, chloride), which can be challenging for some palladium-catalyzed systems. Reactions involving monosubstituted arenes often show selectivity for functionalization at the meta and para positions.

Visible-light photoredox catalysis has emerged as a powerful and green alternative for stilbene synthesis. These methods often operate under mild, metal-free conditions, using an organic dye as a photocatalyst. One such approach involves the cross-coupling of aryl diazonium salts with nitroalkenes. In this reaction, visible light excites the photocatalyst (e.g., Eosin Y), which then initiates a radical pathway, leading to the formation of the stilbene and the expulsion of the nitro group. This strategy provides excellent selectivity for the (E)-isomer of the stilbene product.

Specific Synthesis of 4-Chloromethylstilbene (B22767) and its Isomers

While the general methods described above can be adapted to synthesize this compound, specific strategies often involve the introduction of the chloromethyl group onto a pre-existing stilbene or a stilbene precursor.

The synthesis of this compound can be achieved by functionalizing a stilbene core that already contains a suitable reactive group at the 4-position. For instance, a common precursor is 4-hydroxymethylstilbene. The hydroxyl group can be converted to a chloromethyl group using standard chlorinating agents.

Alternatively, a precursor like a 4-bromomethylstilbene can undergo nucleophilic substitution. Although not a direct synthesis of this compound, related studies have shown the synthesis of stilbene cores possessing bromomethyl groups, which are then used in subsequent alkylation or substitution reactions. For example, a phenol (B47542) can be alkylated with a bromomethyl-functionalized azobenzene (B91143) (a related diaryl structure), demonstrating the reactivity of such benzylic halides. This principle can be extended to stilbene precursors, where a suitable nucleophile could displace a leaving group to install the desired functionality.

Functionalization of Aromatic Rings for Chloromethyl Introduction

The introduction of a chloromethyl group onto an aromatic ring is a critical step in the synthesis of this compound and its analogues. This functionalization is typically achieved through electrophilic substitution reactions, where the aromatic ring acts as a nucleophile.

A primary method for this transformation is the Blanc chloromethylation . This reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orgdur.ac.uk The reaction proceeds under acidic conditions which protonate the formaldehyde, making its carbonyl carbon significantly more electrophilic. wikipedia.org The activated electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of the chloromethylated product after rearomatization. wikipedia.org The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, studies on various substituted benzenes have shown that catalysts like titanium tetrachloride or zinc chloride can be effective, with optimal temperatures varying depending on the substrate. dur.ac.ukdur.ac.uk

An alternative approach to direct chloromethylation involves the use of chloromethyl methyl ether (CH₃OCH₂Cl). This reagent can react with aromatic compounds to introduce the chloromethyl group, releasing methanol (B129727) as a byproduct. This method is notably used in the production of Merrifield resins, which involves the chloromethylation of styrene. wikipedia.org

The reactivity of the aromatic ring plays a significant role in the success of these functionalization reactions. Rings activated by electron-donating groups undergo chloromethylation more readily, and in some cases, may not require a catalyst. dur.ac.uk Conversely, aromatic rings that are deactivated may require harsher conditions or fail to react altogether under standard protocols. dur.ac.ukdur.ac.uk A significant consideration in industrial applications of the Blanc reaction is the potential formation of small quantities of the highly carcinogenic byproduct, bis(chloromethyl) ether. wikipedia.org

| Reaction Name | Reagents | Catalyst | Key Features |

| Blanc Chloromethylation | Formaldehyde (CH₂O), Hydrogen Chloride (HCl) | Lewis Acids (e.g., ZnCl₂, TiCl₄) | An efficient, acid-catalyzed method for introducing -CH₂Cl groups onto aromatic rings. wikipedia.orgdur.ac.uk |

| Chloromethylation with Ethers | Chloromethyl methyl ether (CH₃OCH₂Cl) | Not always required | Used in specific applications like resin production; avoids the use of strong acids. wikipedia.org |

Stereoselective Synthesis for (E)- and (Z)-Isomers

The geometry of the double bond in stilbene derivatives, existing as either (E)- (trans) or (Z)- (cis) isomers, is crucial as it often dictates their physical, chemical, and biological properties. nih.gov Consequently, stereoselective synthesis is a key aspect of preparing this compound. The (E) isomer is generally more thermodynamically stable. nih.gov

The Wittig reaction is a cornerstone method for alkene synthesis, offering a degree of stereochemical control. wikipedia.orglumenlearning.com This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglumenlearning.com The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide:

Non-stabilized ylides (e.g., where the R group on the ylide is an alkyl group) typically react under lithium-free conditions to yield (Z)-alkenes. organic-chemistry.org

Stabilized ylides (e.g., where the R group is an electron-withdrawing group like -CO₂R) are more stable and less reactive, generally leading to the formation of (E)-alkenes. organic-chemistry.org

To synthesize (E)-4-chloromethylstilbene, one could react 4-chloromethylbenzyl)triphenylphosphonium chloride with benzaldehyde using a base that promotes the formation of the more stable (E)-isomer. Conversely, modifications to the reaction conditions or ylide structure can favor the (Z)-isomer.

Another powerful tool for stilbene synthesis is the palladium-catalyzed Heck reaction (also known as the Mizoroki-Heck reaction). organic-chemistry.orgwikipedia.org This cross-coupling reaction typically joins an aryl or vinyl halide with an alkene. youtube.com For the synthesis of this compound, this could involve coupling 4-chloromethylstyrene with an aryl halide, or conversely, coupling styrene with a 4-chloromethyl-substituted aryl halide. The Heck reaction is known for its excellent trans selectivity, making it a highly effective method for producing (E)-stilbene derivatives. organic-chemistry.org Intramolecular versions of the Heck reaction can also be highly efficient and offer improved regioselectivity and stereoselectivity. princeton.edulibretexts.org

Other methods, such as the Ramberg-Bäcklund reaction, have also been explored for stilbene synthesis. While traditionally yielding (E)-alkenes, recent studies have shown that specific substituent patterns on diarylsulfones can lead to an unexpected and high selectivity for (Z)-stilbenes. organic-chemistry.org

| Synthesis Method | Reactants | Stereochemical Outcome | Notes |

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | (E) or (Z) isomerism depends on ylide stability | Stabilized ylides favor (E)-alkenes; non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Predominantly (E) isomer | A palladium-catalyzed cross-coupling with high trans selectivity. organic-chemistry.org |

| Ramberg-Bäcklund Reaction | Diarylsulfone | Typically (E), but (Z) is possible | (Z)-selectivity can be achieved with specific aryl substituents. organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact and improve the safety and efficiency of the chemical process. paperpublications.org Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.edu

Prevention and Atom Economy : It is preferable to prevent waste than to treat it afterward. unsw.edu.au Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, in a Wittig reaction, a significant byproduct is triphenylphosphine (B44618) oxide. While the reaction is effective, its atom economy is impacted by this high molecular weight byproduct. Catalytic methods, such as the Heck reaction, are generally superior in this regard. paperpublications.org Catalytic reagents are used in small amounts and can, in principle, be recycled, thus generating less waste compared to stoichiometric reagents. acs.org

Less Hazardous Syntheses and Safer Solvents : Green chemistry encourages the use and generation of substances with minimal toxicity. The classic Blanc chloromethylation, for example, uses formaldehyde and hydrogen chloride and can produce the highly carcinogenic bis(chloromethyl) ether, posing a significant health risk. wikipedia.org Developing alternative, safer chloromethylating agents or synthetic pathways that avoid this step altogether would be a key green improvement. The choice of solvents is also critical; replacing hazardous solvents with safer alternatives like water or greener organic solvents is a primary goal. paperpublications.org

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org Synthetic strategies that directly functionalize a C-H bond, for example, are considered greener as they can eliminate pre-functionalization steps (like halogenation) that are often required for cross-coupling reactions. nih.gov

Purification and Isolation Techniques for Chloromethylstilbene Synthesized Products

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, catalysts, and byproducts. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.

Recrystallization is a common and effective method for purifying solid organic compounds. This technique relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is crucial for successful recrystallization. For stilbene derivatives, solvents like propanol (B110389) are often used. mnstate.edu

Column Chromatography is another powerful purification technique, particularly useful for separating mixtures of compounds with different polarities. The crude mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel or alumina), and a solvent or solvent mixture (the mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. This method is highly versatile and can be used to isolate the desired isomer ((E) or (Z)) if a mixture is produced during the synthesis.

Filtration and Washing are fundamental steps in the isolation process. After a reaction, the solid product might be collected by vacuum filtration. The collected solid is then washed with appropriate solvents to remove residual reagents and soluble impurities. For example, in a two-phase reaction system (e.g., dichloromethane (B109758) and water), the product-containing organic layer is separated, washed, and then the solvent is evaporated to yield the crude product before further purification. mnstate.edu

| Technique | Principle of Separation | Application for this compound |

| Recrystallization | Differential solubility in a solvent at varying temperatures. | Purification of the solid crude product to achieve high purity. mnstate.edu |

| Column Chromatography | Differential adsorption on a solid stationary phase. | Separation of the desired product from byproducts and unreacted starting materials; can also separate (E) and (Z) isomers. |

| Filtration/Washing | Separation of a solid from a liquid; removal of soluble impurities. | Initial isolation of the crude product from the reaction mixture and removal of residual reagents. mnstate.edu |

Chemical Reactivity and Derivatization of 4 Chloromethylstilbene

Reactions Involving the Chloromethyl Group

The chloromethyl group (—CH₂Cl) is a benzylic halide. The carbon atom of this group is attached to a benzene ring, which makes it particularly reactive. This enhanced reactivity is due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations and radicals, through resonance. youtube.comchemistrysteps.comucalgary.ca Consequently, the chloromethyl group is an excellent electrophilic site for a range of chemical transformations.

The benzylic carbon of 4-chloromethylstilbene (B22767) is highly susceptible to nucleophilic substitution. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions, the solvent, and the nature of the nucleophile. youtube.comlibretexts.org

S(_N)2 Mechanism: In the presence of a strong, unhindered nucleophile, the reaction typically follows a bimolecular (S(_N)2) pathway. The nucleophile directly attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step.

S(_N)1 Mechanism: In the presence of a weak nucleophile and a polar, protic solvent, the reaction can proceed via an S(_N)1 mechanism. This pathway involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile. ucalgary.calibretexts.org The stability of this carbocation is significantly enhanced by the delocalization of the positive charge into the π-system of the adjacent phenyl ring.

The reaction of this compound with imidazole or its derivatives is a direct application of nucleophilic substitution to generate stilbene-functionalized imidazolium salts. In this reaction, the nitrogen atom of the imidazole ring acts as the nucleophile, attacking the benzylic carbon of this compound to displace the chloride ion. This results in the formation of a quaternary ammonium salt, specifically an imidazolium chloride.

These resulting imidazolium salts are precursors to N-heterocyclic carbenes (NHCs). Treatment of the imidazolium salt with a strong base leads to the deprotonation of the carbon atom situated between the two nitrogen atoms in the imidazole ring, yielding a highly reactive NHC. These stilbene-based NHCs can serve as ligands for transition metals, finding applications in catalysis. researchgate.net

The chloromethyl group of this compound can be readily converted into ester and ether linkages through nucleophilic substitution.

Etherification: The Williamson ether synthesis is a classic and efficient method for forming ethers from alkyl halides. wikipedia.orgchemistrytalk.org In this reaction, an alcohol is first deprotonated with a strong base (such as sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then reacts with this compound in an S(_N)2 reaction to form a stilbene-based ether. lumenlearning.commasterorganicchemistry.com A variety of alcohols can be used, allowing for the synthesis of a wide range of ethers with different alkyl or aryl substituents.

Esterification: Similarly, esters can be synthesized by reacting this compound with a carboxylate salt. The carboxylate anion acts as the nucleophile, attacking the benzylic carbon to displace the chloride and form an ester. This method is an effective way to attach the stilbene (B7821643) moiety to carboxylic acid-containing molecules. commonorganicchemistry.com

Amination of this compound provides a direct route to stilbene-containing amines. The nitrogen atom of ammonia, primary amines, or secondary amines is nucleophilic and can displace the chloride from the benzylic position. This reaction typically proceeds via an S(_N)2 mechanism.

The degree of substitution on the resulting amine depends on the starting amine used as the nucleophile.

Reaction with ammonia yields a primary amine.

Reaction with a primary amine yields a secondary amine.

Reaction with a secondary amine yields a tertiary amine. organic-chemistry.org

This reactivity allows for the straightforward incorporation of the 4-vinylbenzyl (stilbene) scaffold into a diverse array of nitrogen-containing compounds. cam.ac.uk

The following table summarizes the nucleophilic substitution reactions at the chloromethyl group:

| Reaction Type | Nucleophile | Product Functional Group |

| Imidazolium Salt Formation | Imidazole | Imidazolium Salt |

| Etherification | Alkoxide (RO⁻) | Ether (—CH₂OR) |

| Esterification | Carboxylate (RCOO⁻) | Ester (—CH₂OOCR) |

| Amination (Primary) | Ammonia (NH₃) | Primary Amine (—CH₂NH₂) |

| Amination (Secondary) | Primary Amine (RNH₂) | Secondary Amine (—CH₂NHR) |

| Amination (Tertiary) | Secondary Amine (R₂NH) | Tertiary Amine (—CH₂NR₂) |

The C—Cl bond in the benzylic position of this compound can undergo homolytic cleavage to form a benzylic radical. This process can be initiated by UV light or with a chemical radical initiator. The resulting benzylic radical is, like the carbocation, highly stabilized by resonance with the adjacent aromatic ring. chemistrysteps.comlibretexts.org

This propensity to form a stable radical intermediate makes the benzylic position susceptible to free-radical reactions. For instance, in a process analogous to the free radical bromination of alkylbenzenes with N-bromosuccinimide (NBS), the chloromethyl group can be a site for radical-mediated transformations. libretexts.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

Nucleophilic Substitution Reactions (SN1 and SN2)

Reactions of the Stilbene Olefinic Linkage

The carbon-carbon double bond (C=C) in the stilbene core is an alkene and thus undergoes reactions typical of this functional group. The reactivity of this olefinic linkage is influenced by the phenyl substituents.

Key reactions involving the stilbene double bond include:

Photochemical Isomerization: Upon irradiation with UV light, (E)-stilbene (trans) can be converted to (Z)-stilbene (cis). This trans-cis isomerization is a reversible photochemical process. wikipedia.org

Oxidative Photocyclization (Mallory Reaction): In the presence of an oxidizing agent, such as iodine, and upon UV irradiation, the cis-isomer of stilbene can undergo an electrocyclic ring closure followed by oxidation to form a phenanthrene derivative. nih.gov

Electrophilic Addition: The double bond can react with electrophiles. For example, bromination of stilbene with bromine (Br₂) leads to the addition of two bromine atoms across the double bond, forming 1,2-dibromo-1,2-diphenylethane. wikipedia.org The stereochemistry of the product depends on the starting stilbene isomer and the reaction conditions.

Epoxidation: Reaction with peroxy acids, such as peroxymonophosphoric acid, results in the formation of stilbene oxide, an epoxide. wikipedia.org

Palladium-Catalyzed Reactions: The stilbene double bond can participate in various transition metal-catalyzed reactions. For instance, the Heck reaction, which couples aryl halides with alkenes, is a primary method for synthesizing substituted stilbenes, demonstrating the reactivity of the olefinic bond in catalytic cycles. uliege.bewiley-vch.de

The following table provides a summary of reactions at the stilbene olefinic linkage:

| Reaction | Reagents | Product Type |

| Isomerization | UV light | Geometric Isomer (cis/trans) |

| Photocyclization | UV light, Oxidant (e.g., I₂) | Phenanthrene derivative |

| Bromination | Br₂ | Dibromoalkane |

| Epoxidation | Peroxy acid | Epoxide (Stilbene oxide) |

| Heck Reaction | Aryl halide, Pd catalyst, Base | Substituted Stilbene |

Photoisomerization and its Kinetics

The stilbene backbone of this compound allows it to undergo reversible photoisomerization, a process where light absorption induces a transformation between its cis (Z) and trans (E) geometric isomers. This phenomenon is a cornerstone of photochemistry and has been extensively studied in various stilbene derivatives. The isomerization process can be triggered by direct irradiation, leading to a photostationary state (PSS), which is a dynamic equilibrium between the two isomers under a specific wavelength of light.

The kinetics of this isomerization are typically of the pseudo-first-order and influenced by several factors, including the wavelength and intensity of the light source, the solvent polarity, and the concentration of the compound. nih.gov For instance, studies on similar azobenzene-containing surfactants have shown that the rate of isomerization is controlled by light intensity until an equilibrium is reached. nih.gov The thermal relaxation from the less stable cis isomer back to the more stable trans isomer can also occur in the absence of light. nih.gov

Research on other substituted stilbenes and related compounds like azobenzenes provides insights into the potential kinetic behavior of this compound. For example, the thermal cis-to-trans isomerization of 4-anilino-4'-nitroazobenzene is significantly influenced by solvent polarity, with higher isomerization rates and lower activation energies observed in more polar solvents. longdom.org This is attributed to the formation of a charged transition state that is stabilized by polar solvent molecules. longdom.org It is plausible that the chloromethyl group in this compound could similarly influence the electronic properties of the molecule and thus its isomerization kinetics.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the formation of cyclic compounds. study.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org The stilbene core of this compound, with its carbon-carbon double bond, can participate as a reactant in various cycloaddition reactions.

A prominent example of a cycloaddition reaction is the Diels-Alder, or [4+2] cycloaddition, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.org In this context, the double bond of this compound could act as a dienophile, reacting with a suitable diene. The reactivity in Diels-Alder reactions is often enhanced when the dienophile is substituted with electron-withdrawing groups. libretexts.org

Another significant class of cycloaddition is the [2+2] cycloaddition, which typically occurs under photochemical conditions to form a four-membered ring. libretexts.org For example, the photochemical dimerization of cinnamic acid, a compound structurally related to stilbene, proceeds via a [2+2] cycloaddition. wikipedia.org It is conceivable that this compound could undergo similar photochemical cycloadditions, either with itself or with other alkenes.

Furthermore, 1,3-dipolar cycloadditions, also known as [3+2] cycloadditions, involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. study.com The double bond of this compound can serve as a dipolarophile in such reactions. For instance, the nitrone-alkene cycloaddition is a type of [3+2] cycloaddition that yields an isoxazoline ring. study.com

While specific examples of cycloaddition reactions involving this compound were not detailed in the provided search results, the fundamental principles of cycloaddition chemistry suggest that its stilbene double bond is a reactive site for the construction of various cyclic and heterocyclic systems. The presence of the chloromethyl group may also influence the regioselectivity and stereoselectivity of these reactions.

Hydrogenation and Reduction Pathways

The carbon-carbon double bond in the stilbene moiety of this compound is susceptible to hydrogenation, a reaction that adds two hydrogen atoms across the double bond to yield the corresponding saturated alkane, 1-(4-chloromethylbenzyl)-2-phenylethane. This is a thermodynamically favorable process that results in a more stable, lower-energy molecule. libretexts.org

Catalytic hydrogenation is the most common method for this transformation, typically employing a finely divided metal catalyst such as platinum, palladium, or nickel. libretexts.orgyoutube.com The reaction is heterogeneous, with the alkene and hydrogen adsorbing onto the surface of the metal catalyst, where the addition of hydrogen atoms occurs. libretexts.org This process is generally a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. youtube.com

It is important to note that under the conditions typically used for alkene hydrogenation, other functional groups like ketones, esters, and nitriles are generally not reduced. libretexts.org However, the benzylic chloride in this compound could potentially be susceptible to hydrogenolysis, a process where a carbon-heteroatom bond is cleaved by hydrogen. The choice of catalyst and reaction conditions can be crucial for achieving chemoselectivity. For instance, a reaction system using sodium borohydride, acetic acid, and catalytic palladium on carbon has been shown to hydrogenate alkenes in the presence of O-benzyl ethers and esters without cleaving the benzyl (B1604629) groups. scirp.org This suggests that selective hydrogenation of the double bond in this compound might be achievable.

While aromatic rings are generally resistant to hydrogenation under standard conditions due to their stability, they can be reduced at elevated pressures and temperatures. youtube.com Therefore, under forcing conditions, both the double bond and the aromatic rings of this compound could be hydrogenated.

Reactions of the Aromatic Rings

Electrophilic Aromatic Substitution

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction in which an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org This class of reactions includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The mechanism of electrophilic aromatic substitution generally proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a positively charged intermediate known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. wikipedia.orgmsu.edu The rate of these reactions and the position of substitution are influenced by the substituents already present on the aromatic ring.

In this compound, one ring is unsubstituted (phenyl group), while the other is substituted with a vinyl group and a chloromethyl group. The vinyl group is generally considered to be a weakly activating group and an ortho, para-director. Activating groups increase the rate of electrophilic aromatic substitution by donating electron density to the ring, thereby stabilizing the arenium ion intermediate. wikipedia.org The chloromethyl group (-CH2Cl) is an alkyl halide derivative. While alkyl groups are typically activating, the electronegative chlorine atom can exert an inductive electron-withdrawing effect.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using the halogen in the presence of a Lewis acid catalyst like FeCl3 or AlCl3. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The interplay of the directing effects of the vinyl and chloromethyl groups would determine the regiochemical outcome of electrophilic substitution on the substituted ring of this compound.

Metalation and Grignard Reagent Formation

The chlorine atom in the chloromethyl group of this compound provides a handle for metalation reactions, particularly the formation of a Grignard reagent. A Grignard reagent is an organomagnesium halide (R-MgX) formed by the reaction of an organic halide with magnesium metal, typically in an anhydrous ether solvent. utexas.eduyoutube.com The formation of a Grignard reagent from this compound would involve the insertion of magnesium between the carbon and chlorine atoms of the chloromethyl group, yielding (4-stilbenylmethyl)magnesium chloride.

The carbon atom bonded to magnesium in a Grignard reagent is highly nucleophilic and also a strong base. mnstate.edu This reactivity allows for the formation of new carbon-carbon bonds by reacting the Grignard reagent with various electrophiles, such as aldehydes, ketones, esters, and carbon dioxide. mnstate.eduyoutube.com The reaction must be carried out under anhydrous conditions, as Grignard reagents react readily with protic solvents like water or alcohols. utexas.eduyoutube.com

The formation of the Grignard reagent proceeds through a radical mechanism and is not a chain reaction. utexas.edu The use of additives like lithium chloride can increase the rate and efficiency of Grignard reagent formation, allowing the reaction to proceed under milder conditions and in the presence of sensitive functional groups. sigmaaldrich.com

Spectroscopic Characterization and Elucidation of 4 Chloromethylstilbene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of 4-Chloromethylstilbene (B22767), providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of trans-4-Chloromethylstilbene is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and benzylic protons. The vinylic protons of the stilbene (B7821643) backbone typically appear as a pair of doublets in the downfield region, a consequence of spin-spin coupling. The protons on the unsubstituted phenyl ring will present as a complex multiplet, while the protons on the substituted phenyl ring will show a pattern indicative of para-substitution. The benzylic protons of the chloromethyl group will give rise to a characteristic singlet further downfield due to the electron-withdrawing effect of the adjacent chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The spectrum will feature signals for the quaternary carbons, the vinylic carbons, the aromatic carbons, and the benzylic carbon of the chloromethyl group. The chemical shift of the benzylic carbon is particularly diagnostic, appearing at a position influenced by the electronegative chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for trans-4-Chloromethylstilbene in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic Protons (CH=CH) | 7.0 - 7.2 | 127 - 130 |

| Unsubstituted Phenyl Protons | 7.2 - 7.5 | 126 - 129 |

| Substituted Phenyl Protons | 7.3 - 7.6 | 127 - 138 |

| Chloromethyl Protons (CH₂Cl) | ~4.6 | ~45 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups and vibrational modes within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include C-H stretching vibrations for the aromatic rings and the vinylic group, C=C stretching of the alkene and aromatic rings, and the characteristic C-Cl stretching of the chloromethyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C=C stretching of the stilbene backbone is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic tool. Aromatic ring vibrations also give rise to characteristic Raman signals.

Table 2: Expected Vibrational Frequencies for trans-4-Chloromethylstilbene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Vinylic C-H Stretch | 3080 - 3010 | IR, Raman |

| C=C Stretch (Aromatic) | 1600 - 1450 | IR, Raman |

| C=C Stretch (Vinylic) | ~1640 | IR, Raman |

| C-H Bend (Aromatic) | 900 - 675 | IR |

| C-Cl Stretch | 800 - 600 | IR |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy offer a window into the photophysical behavior of this compound, revealing information about its electronic transitions and excited state properties. Substituted stilbenes are known for their interesting photophysical properties, including fluorescence and photoisomerization. nih.govnih.govacs.orgacs.orgresearchgate.net

The electronic absorption spectrum of trans-4-Chloromethylstilbene in solution is expected to be dominated by an intense absorption band in the ultraviolet region. This absorption corresponds to the π → π* electronic transition of the conjugated stilbene chromophore. The position of the absorption maximum (λ_max) is influenced by the solvent polarity and the nature of the substituents on the phenyl rings.

Upon excitation at a wavelength within its absorption band, trans-4-Chloromethylstilbene is expected to exhibit fluorescence. The fluorescence emission spectrum will be red-shifted compared to the absorption spectrum. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be influenced by factors that promote non-radiative decay pathways, such as photoisomerization.

Stilbene derivatives are known to exhibit aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive or weakly emissive in dilute solutions but becomes highly luminescent upon aggregation in poor solvents or in the solid state. mdpi.comnih.govrsc.orgnih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. It is plausible that this compound and its derivatives could also display AIE characteristics, making them potentially useful for applications in materials science and bio-imaging.

In the solid state, the fluorescence properties of stilbene derivatives can be significantly different from those in solution due to intermolecular interactions and crystal packing effects. bohrium.com The emission wavelength and intensity can be influenced by the degree of π-π stacking and other non-covalent interactions between adjacent molecules in the crystal lattice.

A hallmark of stilbene and its derivatives is their ability to undergo reversible trans-cis photoisomerization upon irradiation with UV light. mdpi.comresearchgate.netresearchgate.netacs.orgacs.org The trans isomer is generally more thermodynamically stable and exhibits stronger fluorescence compared to the cis isomer. Upon absorption of a photon, the molecule can twist around the central double bond, leading to the formation of the cis isomer. This process is often accompanied by a decrease in fluorescence intensity as the isomerization pathway provides an efficient non-radiative decay channel. The reverse cis-trans isomerization can also be induced photochemically, often with light of a different wavelength. These photoinduced changes in geometry lead to significant alterations in the electronic and photophysical properties of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of chlorine, this peak will be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

Electron ionization (EI) is a common method that can induce fragmentation of the molecular ion into smaller, charged fragments. whitman.eduuni-saarland.delibretexts.orgmiamioh.eduwpmucdn.com The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation. For this compound, characteristic fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a chloromethyl radical (•CH₂Cl), leading to the formation of stable carbocations. Cleavage of the vinylic bond is also a possible fragmentation route.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₅H₁₃Cl]⁺ | 228/230 |

| [M-Cl]⁺ | [C₁₅H₁₃]⁺ | 193 |

| [M-CH₂Cl]⁺ | [C₁₄H₁₁]⁺ | 179 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

Note: m/z values are for the most abundant isotopes.

X-Ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the trans configuration of the double bond and revealing the planarity of the stilbene core.

Furthermore, this technique elucidates the intermolecular interactions, such as π-π stacking and C-H···π interactions, that govern the crystal packing. The crystal structure of a related compound, trans-4-chloro-4'-nitrostilbene, has been reported to crystallize in the P2₁/c space group. researchgate.net While the nitro group in this analog will influence the packing differently than a chloromethyl group, it provides a basis for expecting a centrosymmetric packing arrangement for this compound, where molecules may align in a head-to-tail fashion to minimize dipole-dipole interactions. Understanding the solid-state structure is crucial for correlating the crystalline architecture with the material's bulk properties, including its solid-state fluorescence.

Derivative Spectroscopy Applications in Analysis

Derivative spectroscopy is a powerful analytical technique utilized to enhance the resolution of spectral data, particularly in the ultraviolet-visible (UV-Vis) range. slideshare.netuw.edu.pl This method involves the mathematical differentiation of a zero-order absorption spectrum with respect to wavelength, generating first, second, or higher-order derivatives. uw.edu.plshimadzu.com The primary advantage of this approach is its ability to resolve overlapping spectral bands, which are common in the analysis of complex mixtures or in the presence of background interference. shimadzu.comyoutube.com For stilbene derivatives, which may exist in mixtures with other absorbing species, derivative spectroscopy offers improved selectivity and sensitivity. slideshare.netuw.edu.pl

The technique is particularly effective for several reasons:

Peak Resolution: It can distinguish between closely adjacent absorption peaks that would otherwise merge into a single, broad band in a standard zero-order spectrum. shimadzu.com

Elimination of Background Interference: Broad background absorption can be significantly minimized or eliminated, allowing for more accurate quantification of the analyte. shimadzu.com

Enhanced Feature Identification: Weak or obscured absorption bands can be more clearly identified and characterized. shimadzu.com

In quantitative analysis, the amplitude of a derivative peak, often measured as the distance from a maximum to a minimum (the "peak-to-trough" value), is directly proportional to the concentration of the analyte, similar to the Beer-Lambert law in traditional spectrophotometry. shimadzu.comyoutube.com This allows for the creation of calibration curves and the determination of unknown concentrations.

A practical application of this technique has been demonstrated in the quantitative determination of pterostilbene (B91288), a naturally occurring stilbene derivative. phmethods.net Researchers have developed and validated first-derivative spectrophotometric methods for its analysis. phmethods.net In one such study, the zero-order absorption spectra of pterostilbene were converted into first-derivative spectra, which allowed for precise quantification in different solvents like sodium hydroxide (B78521) and methanol (B129727). phmethods.net The method proved to be simple, rapid, and robust for determining the concentration of pterostilbene in capsule formulations. phmethods.net

The selection of the derivative order (e.g., first, second) is crucial for optimal analysis. Lower-order derivatives are typically used for broad spectral bands, while higher-order derivatives are more effective for sharpening narrow bands. slideshare.net The choice depends on the specific spectral characteristics of the stilbene derivative and any interfering substances. uw.edu.pl By measuring the derivative signal at a wavelength where the interfering substance's derivative spectrum crosses the zero axis, its contribution to the analytical signal can be nullified, a technique known as the "zero-crossing" method. uw.edu.pl

The following table illustrates the linearity data obtained from a first-derivative spectrophotometric method for the analysis of Pterostilbene, showcasing the application of this technique in quantitative analysis.

Table 1: Linearity Data for First-Derivative Spectrophotometric Analysis of Pterostilbene

| Parameter | Method A (in 0.1 N NaOH) | Method B (in Methanol) |

|---|---|---|

| Linearity Range (µg/ml) | 0.1 - 25 | 1 - 25 |

| Correlation Coefficient (r²) | 0.999 | 0.999 |

| Slope | 0.003 | 0.002 |

| Intercept | 0.001 | 0.001 |

Data synthesized from research findings on Pterostilbene analysis. phmethods.net

This data demonstrates the strong linear relationship between the derivative signal and the concentration of the stilbene derivative, confirming the suitability of derivative spectroscopy for accurate quantitative analysis. phmethods.net The high correlation coefficients (r²) indicate the precision of the method. phmethods.net

Computational Chemistry and Theoretical Studies of 4 Chloromethylstilbene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. Such calculations are pivotal in predicting the reactivity and stability of 4-Chloromethylstilbene (B22767).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT studies on this compound would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating various electronic properties.

Geometric and Electronic Properties:

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the ground-state geometry of both the cis and trans isomers of this compound. These calculations would provide precise bond lengths, bond angles, and dihedral angles.

The electronic properties are elucidated through analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the stilbene (B7821643) backbone, particularly the phenyl rings and the double bond, while the LUMO would also be distributed across this π-system. The presence of the electron-withdrawing chloromethyl group would influence the energy levels of these orbitals.

Reactivity Descriptors:

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide a framework for understanding how the molecule will interact with other chemical species.

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; a lower value indicates a better electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon gaining an electron; a higher value suggests a better electron acceptor. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution; a larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons; it quantifies the electrophilic character of a molecule. |

This table is interactive. Click on the headers to sort.

These descriptors would suggest that the stilbene backbone is the primary site for electrophilic attack, while the chloromethyl group introduces a potential site for nucleophilic substitution.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results, especially for systems where electron correlation is significant.

For this compound, ab initio calculations would be particularly useful for:

Benchmarking DFT results: Comparing the geometries and energies obtained from DFT with those from higher-level ab initio methods helps to validate the chosen DFT functional and basis set.

Calculating accurate isomerization energies: The energy difference between the cis and trans isomers is a critical parameter that can be more reliably calculated using methods like CCSD(T).

Investigating excited states: While DFT can be used for excited states (TD-DFT), ab initio methods like EOM-CCSD can provide more accurate descriptions of the electronic transitions, which is important for understanding the photophysical properties of stilbene derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and interactions with the surrounding environment.

For this compound, MD simulations would be employed to:

Explore conformational space: The stilbene molecule has several rotatable bonds, including the C-C single bonds of the ethylenic bridge and the C-C bond connecting the chloromethyl group to the phenyl ring. MD simulations can reveal the preferred conformations and the energy barriers between them.

Analyze solvent effects: By simulating this compound in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can study how the solvent influences the molecule's conformation and dynamics.

Study intermolecular interactions: MD simulations can provide detailed information about the non-covalent interactions between this compound and solvent molecules or other solute molecules. This includes hydrogen bonding, van der Waals interactions, and π-π stacking interactions between the phenyl rings. Such information is crucial for understanding its solubility and aggregation behavior. nih.govrsc.orgresearchgate.netresearchgate.net

Prediction of Spectroscopic Properties from Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data, which can aid in the identification and characterization of molecules.

Vibrational Spectroscopy (IR and Raman):

DFT calculations can be used to compute the vibrational frequencies of this compound. These calculated frequencies correspond to the normal modes of vibration of the molecule. By applying a scaling factor, these theoretical frequencies can be brought into excellent agreement with experimental infrared (IR) and Raman spectra. The calculations also provide the intensities of the vibrational modes, which helps in the assignment of the experimental spectral peaks. For this compound, characteristic vibrations would include the C=C stretch of the double bond, the aromatic C-H stretches, and the C-Cl stretch of the chloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR spectra is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the isotropic shielding constants of the nuclei in a molecule. These shielding constants can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict both the ¹H and ¹³C NMR spectra of this compound, aiding in the assignment of the experimental signals and providing confidence in the structural elucidation. mdpi.comnih.govresearchgate.net

Structure-Property Relationship Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

For this compound, a QSAR study could be undertaken to explore the therapeutic potential of its derivatives. This would involve:

Designing a library of derivatives: A series of analogs would be created by systematically modifying the substituents on the phenyl rings of this compound.

Calculating molecular descriptors: For each derivative, a wide range of molecular descriptors would be calculated using computational methods. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Developing a statistical model: A mathematical model would be developed to correlate a subset of these descriptors with a measured biological activity (e.g., anticancer or antimicrobial activity). mdpi.comnih.govresearchgate.net

Model validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

A successful QSAR model can provide valuable insights into the structural features that are important for the desired activity and can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.comnih.govresearchgate.net

Applications of 4 Chloromethylstilbene in Advanced Materials and Nanotechnology

Polymer Chemistry and Materials Science

The presence of the chloromethyl group on the stilbene (B7821643) backbone provides a reactive handle for a variety of polymerization and polymer modification techniques. This has allowed for the integration of the photoactive stilbene unit into diverse polymer architectures, leading to materials with advanced functionalities.

Precursor for Polymer Synthesis and Modification

4-Chloromethylstilbene (B22767) serves as a key monomer in the synthesis of polymers with stilbene moieties in the main chain or as pendant groups. The chloromethyl group can be readily converted to other functional groups or can participate directly in polymerization reactions. For instance, it can be used in polycondensation reactions or as an initiator for certain types of polymerizations.

Furthermore, the reactivity of the chloromethyl group makes it an excellent tool for the post-polymerization modification of existing polymers. researchgate.netutexas.eduwiley-vch.denih.govescholarship.org This strategy allows for the introduction of the photoresponsive stilbene unit onto a pre-formed polymer backbone, offering a versatile method to impart new properties to a wide range of materials. This approach is particularly useful when the direct polymerization of a stilbene-containing monomer is challenging. utexas.edu

Development of Light-Emitting Polymers and Optoelectronic Materials

Stilbene derivatives are known for their fluorescent properties, making them attractive components for light-emitting polymers and optoelectronic devices such as organic light-emitting diodes (OLEDs). nih.govrsc.orgresearchgate.netresearchgate.net By incorporating this compound into polymer chains, either through direct polymerization or by grafting it onto other polymers, materials with tailored emission characteristics can be developed.

The stilbene core acts as a chromophore, and its electronic properties can be tuned by the surrounding polymer matrix. This allows for the creation of materials that emit light across the visible spectrum. The ability to process these polymers into thin films makes them suitable for large-area lighting and display applications.

| Polymer Type | Synthesis Method | Emission Color | Potential Application |

| Polyfluorene copolymers with dicyanostilbene units | Suzuki Polycondensation | Yellow-green | OLEDs nih.gov |

| Cyanostilbene-initiated polyesters | Ring-Opening Polymerization | Daylight white | White LEDs rsc.org |

This table presents examples of stilbene-containing polymers and their optoelectronic properties.

Integration into Photoresponsive Polymers and Smart Materials

The defining characteristic of the stilbene unit is its ability to undergo reversible trans-cis photoisomerization upon exposure to light of specific wavelengths. researchgate.netjcu.edu.auresearchgate.net This photo-induced change in molecular geometry can be harnessed to create photoresponsive polymers and smart materials that change their properties in response to a light stimulus.

When this compound is incorporated into a polymer, the isomerization of the stilbene units can trigger macroscopic changes in the material, such as changes in shape, solubility, or optical properties. researchgate.net This makes these materials promising candidates for applications in areas like light-driven actuators, optical data storage, and controlled drug delivery systems.

Role in Functionalized Polymer Backbones

The chloromethyl group of this compound is a versatile anchor point for attaching a wide array of functional molecules to a polymer backbone. nih.gov This allows for the creation of multifunctional polymers where the photoresponsive properties of the stilbene unit are combined with other functionalities. For example, catalysts, sensing molecules, or biocompatible moieties can be grafted onto a polymer chain containing this compound units. This approach opens up possibilities for designing highly specialized materials for targeted applications.

Molecular Switches and Photochromic Systems

At the molecular level, the photoisomerization of stilbene derivatives like this compound forms the basis of molecular switches. aps.orgrsc.orgnih.govscispace.comscilit.com These are molecules that can be reversibly switched between two or more stable states by an external stimulus, in this case, light. The trans and cis isomers of this compound represent the "on" and "off" states of the switch, each with distinct physical and chemical properties.

The development of such molecular switches is a key area of research in nanotechnology, with potential applications in molecular electronics, logic gates, and responsive surfaces. The ability to control the state of a molecule with light offers a high degree of spatial and temporal precision. The design of photochromic systems often involves incorporating these molecular switches into larger assemblies or materials to amplify the switching effect. jcu.edu.auresearchgate.netmorressier.com

Self-Assembly and Supramolecular Chemistry

The shape and electronic properties of stilbene derivatives influence their ability to self-assemble into ordered supramolecular structures. nih.govmdpi.comrsc.orgnih.govnih.govnih.gov The planar nature of the trans-stilbene (B89595) isomer often promotes π-π stacking interactions, leading to the formation of well-defined aggregates such as nanofibers, vesicles, or liquid crystalline phases.

The incorporation of a 4-chloromethyl group can further influence these self-assembly processes through additional intermolecular interactions. The ability to control the self-assembly of these molecules is crucial for the bottom-up fabrication of nanostructured materials with tailored optical and electronic properties. Furthermore, the photoisomerization of the stilbene unit can be used to reversibly control the self-assembly and disassembly of these supramolecular structures, leading to the development of photoresponsive "smart" materials. mdpi.com

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. The formation of SAMs using stilbene derivatives is of interest due to the rigid nature of the molecular backbone, which can lead to well-defined, stable films. This compound can be used to form such monolayers on specific substrates, particularly metal oxides like titanium dioxide (TiO₂).

The primary mechanism for the formation of a monolayer from this compound on a hydroxylated surface is a thermal grafting process. nih.gov This process is analogous to the Williamson ether synthesis, where the chloromethyl group (a benzyl (B1604629) halide) reacts with the surface hydroxyl groups (-OH) of the substrate. nih.gov This reaction forms a stable ether linkage, covalently bonding the stilbene molecule to the surface.

The key steps in the formation process are:

Substrate Preparation : The substrate, such as TiO₂, is cleaned and prepared to ensure a high density of surface hydroxyl groups.

Immersion/Grafting : The substrate is immersed in a solution containing this compound, and the mixture is heated. The thermal energy facilitates the reaction between the chloromethyl group and the surface hydroxyls.

Rinsing : After the reaction, the substrate is rinsed with an appropriate solvent to remove any non-covalently bonded (physisorbed) molecules.

Annealing (Optional) : A final thermal annealing step may be performed to improve the order and packing density of the molecules within the monolayer.

The resulting SAM presents the stilbene moieties oriented away from the surface, creating a new interface with distinct chemical and physical properties defined by the π-conjugated system. The reactivity of benzyl halides follows the trend of I > Br > Cl, meaning that while this compound is reactive, its bromo- or iodo- analogs would react more readily under similar conditions. nih.gov The formation of a self-terminating monolayer is confirmed by techniques like atomic force microscopy (AFM), which can measure the layer thickness. nih.gov

| Parameter | Typical Value/Condition | Purpose | Reference |

|---|---|---|---|

| Substrate | Nanocrystalline TiO₂ | Provides hydroxylated surface for grafting. | nih.gov |

| Molecule | This compound | Forms the molecular layer. | nih.gov |

| Solvent | Anhydrous organic solvent (e.g., Toluene) | Dissolves the molecule without reacting. | - |

| Temperature | 50-100 °C | Provides activation energy for the grafting reaction. | nih.gov |

| Reaction Time | 2-24 hours | Ensures completion of the surface reaction. | nih.gov |

| Characterization | XPS, FT-IR, AFM | Confirms covalent bonding and monolayer formation. | nih.gov |

Investigation of Aggregation and Dimerization in Solutions

Stilbene and its derivatives are well-known for their photochemical reactivity, particularly their ability to undergo dimerization. northwestern.edu In solution, under UV irradiation, the ethylene (B1197577) bridge of the stilbene molecule can participate in a [2+2] cycloaddition reaction with a neighboring molecule. This process converts two stilbene molecules into a cyclobutane (B1203170) derivative, effectively forming a dimer.

The dimerization process is influenced by several factors:

Isomerization : Stilbene exists as cis (Z) and trans (E) isomers. Irradiation can cause interconversion between these forms. Dimerization often proceeds from an excited state of one of the isomers. acs.org

Solvent : The polarity and viscosity of the solvent can affect the lifetime of the excited states and the diffusion of molecules, thereby influencing the dimerization efficiency.

Concentration : Dimerization is a bimolecular process, meaning its rate is dependent on the concentration of the stilbene derivative in the solution. acs.org At higher concentrations, the probability of two molecules encountering each other in the correct orientation for reaction increases.

Substituents : The electronic nature and steric hindrance of substituents on the aromatic rings can alter the photophysical properties and reactivity of the stilbene core. acs.org

For this compound, the dimerization would lead to a mixture of cyclobutane isomers. The specific stereochemistry of the products depends on the relative orientation of the molecules during the reaction. Studies on related stilbene-containing monomers have shown that this photochemical dimerization can be highly diastereospecific, both in solution and in the solid state. northwestern.edu

Aggregation, a precursor to precipitation, can occur in solutions where the compound has low solubility. For stilbene derivatives, π-π stacking interactions between the aromatic rings of different molecules can promote the formation of aggregates, especially in polar solvents where the nonpolar stilbene structure is less effectively solvated.

| Factor | Effect on Dimerization | Mechanism | Reference |

|---|---|---|---|

| UV Irradiation | Initiates the reaction | Excites the π-system of the ethylene bridge, enabling [2+2] cycloaddition. | northwestern.edu |

| Concentration | Higher concentration increases rate | Increases the frequency of molecular collisions. | acs.org |

| Substituents | Alters reactivity and product distribution | Electronic effects modify the excited state; steric effects can hinder the reaction. | acs.org |

| Oxygen | Can quench the reaction | Deactivates the excited triplet state of stilbene, preventing dimerization. | acs.org |

Nanomaterials and Nanotechnology Applications

The functionalization of nanoparticles is a cornerstone of nanotechnology, allowing for the tailoring of their surface properties for specific applications. rsc.orgresearchgate.net this compound is an excellent candidate for the surface functionalization of nanomaterials due to its reactive chloromethyl group, which can readily participate in nucleophilic substitution reactions. nih.gov This allows the stilbene moiety, with its unique optical properties, to be covalently tethered to the surface of various nanoparticles.

A common strategy involves using nanoparticles that have been pre-functionalized with surface groups containing nucleophiles, such as amines (-NH₂) or thiols (-SH). The reaction of this compound with these surfaces results in a stable bond and a surface coated with stilbene units.

Reaction with Amine-Functionalized Nanoparticles : The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This forms a secondary amine linkage.

Reaction with Thiol-Functionalized Nanoparticles : Similarly, a thiol group can be deprotonated to form a thiolate (-S⁻), which is a powerful nucleophile. The thiolate attacks the chloromethyl group to form a stable thioether bond.

This surface modification imparts the properties of the stilbene molecule to the nanoparticle. For instance, the inherent fluorescence of the stilbene core can be used to create fluorescent nanoparticles for imaging applications. Furthermore, the photo-responsive nature of the stilbene can be exploited to create "smart" materials where the surface properties can be altered by light, for example, by inducing dimerization between adjacent stilbene units on the nanoparticle surface. This can be used to control the aggregation state of the nanoparticles or to create patterned surfaces.

| Nanoparticle Type | Surface Group | Resulting Linkage | Potential Application | Reference |

|---|---|---|---|---|

| Silica (B1680970) Nanoparticles (SiO₂) | Amine (-NH₂) | Secondary Amine | Fluorescent Imaging, Bio-conjugation | nih.gov |

| Gold Nanoparticles (AuNP) | Thiol (-SH) | Thioether | Sensors, Light-responsive materials | kuleuven.be |

| Magnetic Nanoparticles (Fe₃O₄) | Amine (-NH₂) | Secondary Amine | Targeted Drug Delivery, Theranostics | researchgate.net |

| Quantum Dots (e.g., CdSe) | Amine (-NH₂) / Thiol (-SH) | Amine / Thioether | FRET-based sensors, Optical devices | rsc.org |

Environmental and Toxicological Considerations in Research

Environmental Fate and Transport Studies

Specific degradation pathways for 4-Chloromethylstilbene (B22767) in soil, water, and sediment have not been elucidated. However, based on its chemical structure, several degradation mechanisms can be anticipated.

Biodegradation: As a substituted stilbene (B7821643), it may be susceptible to microbial degradation. Microorganisms in soil and sediment could potentially metabolize the compound, although the presence of the chlorine atom might increase its persistence compared to unsubstituted stilbene. The stilbene backbone is known to be biodegradable, with various bacteria and fungi capable of cleaving the aromatic rings. nih.gov The chloromethyl group might undergo enzymatic transformation, potentially leading to the formation of corresponding alcohols or carboxylic acids.

Abiotic Degradation: In the absence of microbial activity, other degradation processes could occur, although likely at a slower rate. The stability of the stilbene double bond and the aromatic rings suggests a degree of persistence.

Table 1: Predicted Degradation Processes for this compound in Environmental Matrices

| Environmental Matrix | Predicted Degradation Process | Potential Influencing Factors |

| Soil | Aerobic and anaerobic biodegradation | Microbial population, organic matter content, pH, temperature |

| Water | Biodegradation, Photolysis | Microbial population, sunlight exposure, presence of photosensitizers |

| Sediment | Anaerobic biodegradation | Redox potential, microbial consortia, organic carbon content |

Note: This table is based on general principles of environmental chemistry and the behavior of analogous compounds. No specific experimental data for this compound was found.

Direct studies on the phototransformation and hydrolysis of this compound are not available in the reviewed literature.

Phototransformation: Stilbene and its derivatives are known to undergo photochemical reactions. nih.govmdpi.com The presence of the conjugated double bond and aromatic rings suggests that this compound could be susceptible to photodegradation in the presence of sunlight, particularly in aqueous environments. nih.govnih.govacs.org Photoisomerization from the trans- to the cis-isomer is a common photochemical reaction for stilbenes. mdpi.com Further photodegradation could lead to the formation of various photoproducts, although their identity is unknown without experimental studies. The chlorine atom might also influence the photochemical behavior, potentially leading to dehalogenation reactions. acs.org

Hydrolysis: The chloromethyl group (-CH2Cl) attached to the aromatic ring is a benzylic halide. Benzyl (B1604629) chlorides are known to be susceptible to hydrolysis, which would convert the chloromethyl group to a hydroxymethyl group, forming 4-Hydroxymethylstilbene. sciencemadness.orgwikipedia.orgdoubtnut.comembibe.comgoogle.com The rate of hydrolysis would likely be influenced by pH and temperature. This reaction is a potential abiotic degradation pathway in aqueous environments.

No experimental data on the adsorption and desorption characteristics of this compound in soil or sediment were found. However, its potential mobility can be estimated based on its structure.